molecular formula C8H7F3N2O B1306051 2-(Trifluoromethyl)benzohydrazide CAS No. 344-95-6

2-(Trifluoromethyl)benzohydrazide

Cat. No. B1306051
CAS RN: 344-95-6
M. Wt: 204.15 g/mol
InChI Key: NTWTYYSQPAYEAE-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)benzohydrazide” is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 g/mol . The IUPAC name for this compound is 2-(trifluoromethyl)benzohydrazide .


Synthesis Analysis

An efficient two-step method for synthesizing 2-(trifluoromethyl)benzohydrazide has been developed . This method involves the Suzuki-Miyaura coupling with arylboronic acids .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzohydrazide consists of a benzene ring substituted with a trifluoromethyl group and a hydrazide group . The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoromethyl)benzohydrazide include a molecular weight of 204.15 g/mol, a topological polar surface area of 55.1 Ų, and a complexity of 217 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Inhibitors of Acetyl- and Butyrylcholinesterase

Hydrazones obtained from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes or aliphatic ketones have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds produced a dual inhibition of both cholinesterase enzymes with IC 50 values of 46.8–137.7 µM and 19.1–881.1 µM for AChE and BuChE, respectively .

Use in Surface-Enhanced Raman Spectroscopy (SERS)

Various concentrations of (E)-4-methoxy-N′-(2-(trifluoromethyl)benzylidene) benzohydrazide (EMT) adsorbed on colloidal silver nanoparticles were studied using SERS. The results were compared to the normal Raman spectrum, and DFT calculations were used to validate experimental findings .

Docking and Molecular Dynamics Simulations

The compound was docked with 4PQE and 5DYW binding affinities, which were found to be −9.7 and −8.1 kcal/mol, respectively. Molecular dynamics simulations demonstrated the competence of 5DYW-EMT and 4PQE-EMT in their intended binding interactions and their ability to establish enduring associations with the protein of interest .

Use in Cyclocondensation Reactions

Trifluoromethyl-containing building blocks, such as 2-(Trifluoromethyl)benzohydrazide, can be used in cyclocondensation reactions .

Safety And Hazards

2-(Trifluoromethyl)benzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWTYYSQPAYEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380513
Record name 2-(trifluoromethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzohydrazide

CAS RN

344-95-6
Record name 2-(trifluoromethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)benzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key structural feature of the 2-(trifluoromethyl)benzohydrazide derivatives discussed in the paper?

A1: The research focuses on the keto-enol tautomerism exhibited by these derivatives []. Tautomerism refers to the dynamic equilibrium between two structural isomers that differ in the position of a proton and a double bond. In this case, the 2-(trifluoromethyl)benzohydrazide derivatives can exist in both keto (with a C=O bond) and enol (with a C=C bond and an OH group) forms.

Q2: What spectroscopic techniques were employed to characterize the synthesized compounds?

A2: While the abstract doesn't specify the exact techniques, studies focusing on keto-enol tautomerism commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. NMR can differentiate between the hydrogen environments in keto and enol forms, while IR can identify characteristic absorption bands associated with C=O and O-H bonds present in the tautomers [].

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